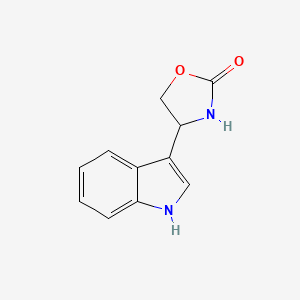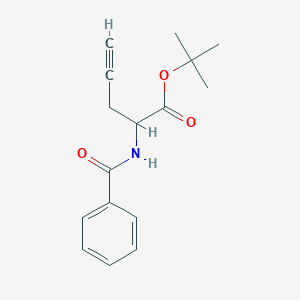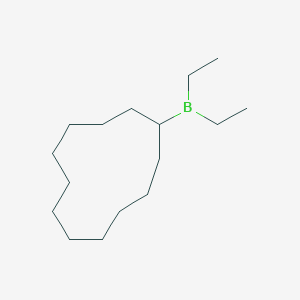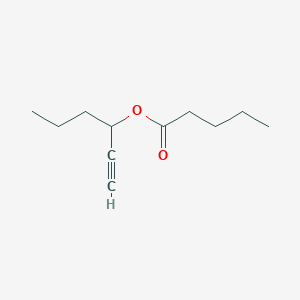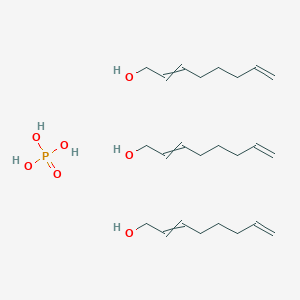![molecular formula C9H12O3 B12550964 4-[(Propan-2-yl)oxy]benzene-1,2-diol CAS No. 150092-74-3](/img/structure/B12550964.png)
4-[(Propan-2-yl)oxy]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Propan-2-yl)oxy]benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a propan-2-yl group attached to the benzene ring via an oxygen atom, making it a methoxy derivative of catechol (benzene-1,2-diol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)oxy]benzene-1,2-diol can be achieved through various methods, including:
Electrophilic Aromatic Substitution:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-yl)oxy]benzene-1,2-diol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechol derivatives
Substitution: Various substituted benzenediols
Scientific Research Applications
4-[(Propan-2-yl)oxy]benzene-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Propan-2-yl)oxy]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
4-[(Propan-2-yl)oxy]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Lacks the propan-2-yl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Methylcatechol (4-methylbenzene-1,2-diol): Has a methyl group instead of a propan-2-yl group, leading to different chemical and biological properties.
Guaiacol (2-methoxyphenol): Contains a methoxy group at the ortho position, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
150092-74-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-propan-2-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 |
InChI Key |
UWYZCVZVKZJALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


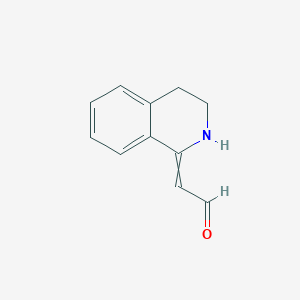
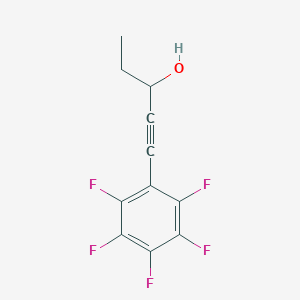
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
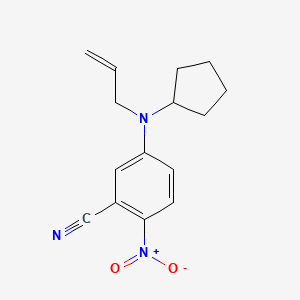
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

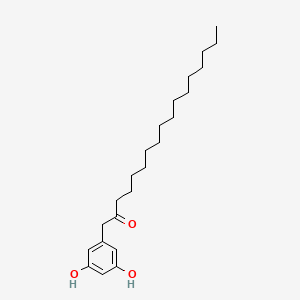
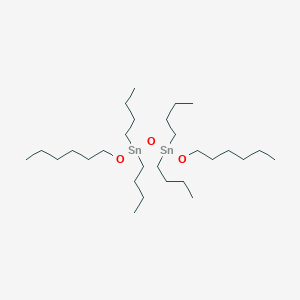
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
